3-(4-chlorophenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide
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Overview
Description
3-(4-chlorophenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide is an organic compound with a complex structure that includes a chlorophenyl group, a sulfanyl linkage, and a pyridinylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-chlorophenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide typically involves the reaction of 4-chlorothiophenol with 2-pyridinemethanol in the presence of a base to form the intermediate 4-chlorophenyl sulfide. This intermediate is then reacted with 3-bromopropionyl chloride under basic conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(4-chlorophenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride.
Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines or thiols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding alcohols or amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
3-(4-chlorophenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 3-(4-chlorophenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The sulfanyl group may play a crucial role in its binding affinity and specificity, while the pyridinylmethyl group can enhance its solubility and bioavailability.
Comparison with Similar Compounds
Similar Compounds
- 3-(4-chlorophenyl)sulfanyl-N-(1,3,4-thiadiazol-2-yl)propanamide
- 3-(4-chlorophenyl)sulfanyl-N-(3-sulfamoylphenyl)propanamide
- 3-(4-chlorophenyl)sulfanyl-N-(4-pyridinylmethyl)propanamide
Uniqueness
3-(4-chlorophenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the pyridinylmethyl group differentiates it from other similar compounds, potentially offering unique interactions with biological targets and different pharmacokinetic properties.
Properties
CAS No. |
785802-19-9 |
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Molecular Formula |
C15H15ClN2OS |
Molecular Weight |
306.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)sulfanyl-N-(pyridin-2-ylmethyl)propanamide |
InChI |
InChI=1S/C15H15ClN2OS/c16-12-4-6-14(7-5-12)20-10-8-15(19)18-11-13-3-1-2-9-17-13/h1-7,9H,8,10-11H2,(H,18,19) |
InChI Key |
KWILUWPJYMCJLI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)CNC(=O)CCSC2=CC=C(C=C2)Cl |
solubility |
40.8 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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